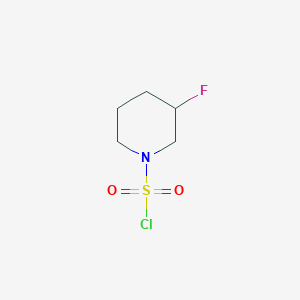

3-Fluoropiperidine-1-sulfonyl chloride

Description

3-Fluoropiperidine-1-sulfonyl chloride (CAS: 1845693-87-9) is a fluorinated piperidine derivative bearing a sulfonyl chloride functional group. It is widely utilized in pharmaceutical synthesis, particularly as a key intermediate in the development of bioactive molecules. The fluorine substituent at the 3-position of the piperidine ring enhances its reactivity and metabolic stability, making it valuable in medicinal chemistry applications .

Properties

IUPAC Name |

3-fluoropiperidine-1-sulfonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9ClFNO2S/c6-11(9,10)8-3-1-2-5(7)4-8/h5H,1-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BKNOYLBRIDZLQC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CN(C1)S(=O)(=O)Cl)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9ClFNO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

201.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Chlorosulfonylation Using Chlorosulfonic Acid or Sulfuryl Chloride

A classical approach involves reacting the corresponding fluoropiperidine sulfonic acid or sulfonate with chlorosulfonic acid (ClSO3H) or a mixture of sulfuryl chloride (SO2Cl2) and chlorosulfonic acid to introduce the sulfonyl chloride group. This method relies on the electrophilic substitution of the sulfonic acid group with a chlorosulfonyl group.

- Reaction Conditions: Typically carried out at low temperatures (0–45 °C) to control the reaction rate and avoid side reactions.

- Reagent Ratios: The weight ratio of raw material to chlorosulfonylation reagents is critical; for example, in aromatic sulfonyl chloride preparation, ratios such as 10:20–30:6–10 (raw material:ClSO3H:SO2Cl2) have been reported to optimize yield and purity.

- Advantages: Simple process and moderate yields (65–70%) with high purity.

- Limitations: High consumption of chlorosulfonic acid and safety concerns due to the corrosive and toxic nature of reagents.

One-Pot Synthesis from Sulfonates Using Cyanuric Chloride and Potassium Bifluoride

A more recent and milder method involves a one-pot cascade reaction starting from sulfonates or sulfonic acids, converting them first to sulfonyl chlorides and then to sulfonyl fluorides. Although this method focuses on sulfonyl fluorides, the intermediate sulfonyl chloride formation step is highly relevant.

- Reagents: Cyanuric chloride (as chlorinating agent), potassium bifluoride (KHF2) as fluorine source, and quaternary ammonium salts as phase transfer catalysts.

- Reaction Conditions: Typically performed in acetonitrile/acetone solvent mixtures at 60 °C for chlorination and room temperature for fluorination.

- Catalysts: Tetra-n-butylammonium bromide (TBAB) or tetramethylammonium chloride (TMAC) depending on the substrate.

- Yields: Sulfonyl chloride intermediates can be formed efficiently, with subsequent fluorination yielding sulfonyl fluorides up to 86% yield under optimized conditions.

- Advantages: Transition-metal-free, mild conditions, and operational simplicity.

- Limitations: Primarily optimized for aromatic sulfonates; adaptation to fluoropiperidine sulfonates requires further specific optimization.

Sulfonyl Chloride Preparation via Sulfonylpyridine Intermediates

Patent literature describes methods for preparing sulfonyl chlorides on pyridine rings, which are structurally related to piperidine derivatives. These methods involve chlorination of sulfonylpyridine intermediates under controlled conditions to yield sulfonyl chlorides.

- Relevance: The methodology can be adapted for 3-fluoropiperidine sulfonyl chloride by modifying reaction parameters to accommodate the saturated piperidine ring and fluorine substituent.

- Advantages: Provides a framework for heterocyclic sulfonyl chloride synthesis.

- Limitations: Detailed procedural data specific to 3-fluoropiperidine are limited in public patents.

Comparative Data Table of Preparation Methods

| Method | Starting Material | Chlorinating Agent | Reaction Conditions | Yield Range | Advantages | Limitations |

|---|---|---|---|---|---|---|

| Chlorosulfonylation with ClSO3H/SO2Cl2 | 3-Fluoropiperidine sulfonic acid | Chlorosulfonic acid, Sulfuryl chloride | 0–45 °C, 10–30 h | 65–70% | Simple, high purity | High reagent consumption, corrosive reagents |

| One-pot from sulfonates with cyanuric chloride and KHF2 | 3-Fluoropiperidine sulfonate (hypothetical) | Cyanuric chloride, KHF2, TBAB/TMAC | 60 °C chlorination, r.t. fluorination | Up to 86% (aromatic sulfonates) | Mild, metal-free, operationally simple | Requires adaptation for piperidine derivatives |

| Sulfonyl chloride via sulfonylpyridine intermediates | Sulfonylpyridine derivative | Chlorinating agents (varied) | Controlled temperature, patented protocols | Not explicitly reported | Applicable to heterocycles | Limited specific data for 3-fluoropiperidine |

Research Findings and Notes

- The chlorosulfonylation reaction is a key step but suffers from reagent consumption and safety issues; improving this step is a current research focus.

- Transition-metal-free one-pot methods using cyanuric chloride and potassium bifluoride represent a promising advance in sulfonyl chloride and sulfonyl fluoride synthesis, with potential applicability to 3-fluoropiperidine derivatives.

- The presence of fluorine on the piperidine ring may influence reactivity and selectivity; thus, reaction conditions must be carefully optimized.

- Phase transfer catalysts significantly improve reaction efficiency in one-pot methods.

- The choice of solvent and temperature control is critical to maximize yield and minimize side reactions.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The sulfonyl chloride group undergoes nucleophilic substitution with various reagents:

-

Amine Reactions : Forms sulfonamides via reaction with primary/secondary amines. This is demonstrated in the synthesis of 5-Chloro-3-(3-fluoropiperidine-1-sulfonyl)-1H-indole-2-carboxamide, where the sulfonyl chloride reacts with indole derivatives to create bioactive compounds.

-

Alcohol Reactions : Produces sulfonate esters under basic conditions. For example, reactions with methanol or ethanol yield stable esters used in drug intermediates .

-

Silylamine Reactions : Reacts with N-silylamines (e.g., N-(trimethylsilyl)morpholine) to generate sulfonamides in high yields (75–100%) under mild conditions .

Key Data :

| Reaction Partner | Product | Yield (%) | Conditions |

|---|---|---|---|

| Benzylamine | Sulfonamide | 62–100 | CH₂Cl₂, 0–25°C |

| Methanol | Sulfonate ester | 85–90 | TEA, RT |

Reduction and Oxidation

-

Reduction : Catalytic hydrogenation or LiAlH₄ reduces the sulfonyl chloride to sulfonyl fluoride (SO₂F) or sulfonyl hydride (SO₂H).

-

Oxidation : Strong oxidants (e.g., KMnO₄) convert the sulfonyl group to sulfonic acid derivatives, enhancing solubility for pharmaceutical formulations.

Mechanistic Insight :

The sulfur-chlorine bond’s polarity (S⁺–Cl⁻) facilitates electron transfer during redox reactions. Fluorine’s electronegativity stabilizes intermediates, improving reaction efficiency .

Fluorodecarboxylation and Radiolabeling

3-Fluoropiperidine-1-sulfonyl chloride participates in fluorodecarboxylation reactions for synthesizing ¹⁸F-labeled compounds. For example:

-

Reacts with Mn(tmp)Cl and PhIO to form gem-difluorinated products (46% radiochemical yield) .

-

Used in PET tracer development due to fluorine’s isotopic properties .

Optimized Conditions :

Comparative Reactivity with Structural Analogues

The fluorine atom significantly alters reactivity compared to halogenated analogues:

Key Finding : Fluorine’s electronegativity increases bond strength with biological targets (e.g., enzymes), improving drug efficacy .

Stability and Handling

Scientific Research Applications

Medicinal Chemistry Applications

1. Synthesis of Sulfonamides

3-Fluoropiperidine-1-sulfonyl chloride serves as a building block for synthesizing various sulfonamide derivatives. Sulfonamides are significant in drug development due to their antibacterial properties and ability to inhibit specific enzymes. For example, sulfonamides derived from this compound have been shown to exhibit potent activity against targets like TNF-alpha converting enzyme (TACE) and human glucocorticoid receptors .

2. Development of Fluorinated Pharmaceuticals

The presence of fluorine in this compound enhances the pharmacokinetic profiles of drugs. Fluorinated compounds are increasingly prevalent in therapeutic agents due to their improved absorption and distribution characteristics. Research indicates that around 20% of all drugs contain at least one fluorine atom, reflecting the trend towards fluorination in drug design .

Table 1: Selected Case Studies Involving this compound

Research has shown that compounds derived from this compound can interact with various biological targets, leading to potential therapeutic applications. The modifications introduced by the sulfonyl group enhance binding affinities and selectivity towards specific receptors or enzymes.

Example Applications:

Mechanism of Action

The mechanism of action of 3-Fluoropiperidine-1-sulfonyl chloride involves its ability to react with nucleophiles, leading to the formation of various derivatives. These derivatives can interact with biological targets, such as enzymes and receptors, modulating their activity. The presence of the fluorine atom enhances the compound’s lipophilicity and metabolic stability, making it a valuable scaffold in drug design .

Comparison with Similar Compounds

Table 1: Structural and Molecular Comparison of Selected Sulfonyl Chlorides

| Compound Name | CAS Number | Molecular Formula | Substituent(s) | Molecular Weight | Key Features |

|---|---|---|---|---|---|

| 3-Fluoropiperidine-1-sulfonyl chloride | 1845693-87-9 | C₅H₉ClFNO₂S | Fluorine at 3-position | 209.65 | Enhanced reactivity, metabolic stability |

| Pyrrolidine-1-sulfonyl chloride | 1689-02-7 | C₄H₈ClNO₂S | None (simple pyrrolidine) | 169.63 | Smaller ring, lower steric hindrance |

| 1-Azetidinesulfonyl chloride | 639519-67-8 | C₃H₆ClNO₂S | Azetidine (4-membered ring) | 155.60 | High ring strain, increased reactivity |

| 3-Trifluoromethoxy-piperidine-1-sulfonyl chloride | 1208080-28-7 | C₆H₉ClF₃NO₃S | Trifluoromethoxy at 3-position | 291.65 | Strong electron-withdrawing group |

| 3-(Piperidine-1-sulfonyl)benzene-1-sulfonyl chloride | 920477-98-1 | C₁₁H₁₃Cl₂NO₄S₂ | Aromatic benzene sulfonyl group | 368.26 | Bifunctional (dual sulfonyl groups) |

Reactivity and Stability

- Fluorine vs. Trifluoromethoxy Substituents: The fluorine in this compound provides moderate electron-withdrawing effects, balancing reactivity and stability.

- Ring Size Effects : Azetidine-based sulfonyl chlorides (e.g., 1-azetidinesulfonyl chloride, CAS: 639519-67-8) exhibit higher reactivity due to ring strain in the 4-membered azetidine system. Piperidine derivatives (6-membered rings) offer greater conformational flexibility and stability .

Physicochemical Properties

While direct data for this compound’s boiling point or density is unavailable, comparisons can be inferred:

- Molecular Weight Trends : Larger substituents (e.g., trifluoromethoxy) increase molecular weight significantly (291.65 vs. 209.65 for the fluorinated analog) .

- Aromatic vs. Aliphatic Systems : The benzene-containing derivative (CAS: 920477-98-1) has a higher molecular weight (368.26) due to its aromatic sulfonyl group, which may also enhance π-π stacking interactions in drug design .

Biological Activity

3-Fluoropiperidine-1-sulfonyl chloride is a fluorinated derivative of piperidine, characterized by its sulfonyl chloride functional group. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly as an intermediate in the synthesis of various pharmaceuticals and agrochemicals. This article explores its biological activity, mechanisms, and relevant research findings.

Chemical Structure and Properties

- Molecular Formula : CHClFNOS

- Molecular Weight : 183.66 g/mol

- CAS Number : 1845693-87-9

The presence of the fluorine atom in this compound enhances its biological activity by influencing its conformational behavior and reactivity in chemical reactions. The sulfonyl chloride group serves as a reactive site for various nucleophilic substitutions, leading to diverse derivatives with potential biological applications.

The biological activity of this compound can be attributed to several mechanisms:

- Nucleophilic Substitution : The sulfonyl chloride group can react with nucleophiles such as amines and alcohols, forming sulfonamides or sulfonates, which may exhibit distinct biological properties.

- Enzyme Inhibition : Sulfonyl fluorides, including derivatives of this compound, have been shown to inhibit serine proteases and choline esterases by covalently modifying active-site serine residues . This mechanism is crucial for developing enzyme inhibitors in therapeutic contexts.

- Antimicrobial Activity : Research indicates that fluorinated compounds can enhance the potency of antimicrobial agents by improving their interaction with bacterial targets .

In Vitro Studies

Recent studies have evaluated the cytotoxicity and antiviral activity of compounds related to this compound. For instance:

- Cytotoxicity Assays : Compounds derived from this structure were tested on various cell lines, including HeLa and LLC-MK2. Results indicated varying degrees of cytotoxicity, with some compounds exhibiting CC values below 20 µM, indicating significant activity against cancer cell lines .

| Compound | Cell Line | CC (µM) |

|---|---|---|

| 10a | HeLa | <20 |

| 10d | HeLa | <400 |

- Antiviral Activity : In testing against several viruses (e.g., HSV-1, HCMV), no significant antiviral activity was observed for certain fluorinated derivatives at non-toxic concentrations . This highlights the need for further modifications to enhance their efficacy.

Structure-Activity Relationship (SAR)

The SAR studies have shown that modifications in the piperidine core significantly affect the biological activity. For example:

- Replacing certain groups on the piperidine ring can lead to improved stability and potency against specific targets like Mycobacterium tuberculosis .

- The introduction of electron-withdrawing groups like trifluoromethyl has been associated with enhanced antiparasitic activity while maintaining metabolic stability in vivo .

Case Studies

- Antimalarial Research : A study focusing on fluorinated piperidine derivatives demonstrated that specific modifications could improve both potency and selectivity against Plasmodium falciparum proteasomes, crucial for developing new antimalarial therapies .

- Protease Inhibition : Investigations into sulfonyl fluoride compounds revealed their effectiveness as irreversible inhibitors of serine proteases, a critical mechanism for drug development aimed at controlling proteolytic processes in cells .

Q & A

Basic Questions

Q. What are the optimal synthetic routes for 3-fluoropiperidine-1-sulfonyl chloride, and how can reaction conditions be optimized?

- Methodological Answer : The synthesis typically involves fluorinated piperidine derivatives reacting with chlorosulfonic acid under controlled conditions (e.g., inert atmosphere, anhydrous solvents like dichloromethane). Key parameters include temperature (−10°C to 0°C to minimize side reactions) and stoichiometric control of chlorosulfonic acid to ensure complete sulfonylation. Post-synthesis purification via recrystallization (using hexane/ethyl acetate) or column chromatography (silica gel, gradient elution) is critical for isolating high-purity product .

Q. How should researchers characterize the purity and structural integrity of this compound?

- Methodological Answer : Use a combination of spectroscopic techniques:

- ¹H/¹³C NMR : Confirm fluoropiperidine backbone integrity (e.g., δ~4.5–5.0 ppm for fluorinated carbons) and sulfonyl chloride group presence.

- FT-IR : Identify S=O stretching vibrations (~1360 cm⁻¹ and 1180 cm⁻¹) and C-F bonds (~1100 cm⁻¹).

- Mass Spectrometry (HRMS) : Verify molecular ion peaks (e.g., [M+H]⁺ or [M-Cl]⁺ fragments) .

Q. What safety protocols are essential when handling this compound in laboratory settings?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Acid-resistant gloves, goggles, and fume hoods to avoid inhalation or skin contact.

- First Aid : Immediate flushing with water for eye/skin exposure; medical consultation if inhaled .

- Storage : In airtight, moisture-resistant containers under nitrogen at 2–8°C to prevent hydrolysis .

Advanced Research Questions

Q. How does the electron-withdrawing fluorine atom influence the electrophilic reactivity of this compound in nucleophilic substitutions?

- Methodological Answer : The fluorine atom increases the electrophilicity of the sulfonyl chloride group by inductively withdrawing electron density, enhancing reactivity toward nucleophiles (e.g., amines, alcohols). Kinetic studies using Hammett substituent constants (σₚ values) or computational modeling (DFT calculations) can quantify this effect. Compare reaction rates with non-fluorinated analogs to validate hypotheses .

Q. What strategies mitigate hydrolysis of this compound in aqueous or protic reaction systems?

- Methodological Answer :

- Solvent Choice : Use aprotic solvents (e.g., THF, DCM) with molecular sieves to scavenge trace water.

- Low-Temperature Reactions : Conduct reactions below 0°C to slow hydrolysis kinetics.

- In Situ Generation : Prepare the sulfonyl chloride immediately before use via precursor activation (e.g., thiol oxidation) .

Q. How can researchers resolve discrepancies in reported sulfonylation efficiencies across different substrates?

- Methodological Answer :

- Systematic Screening : Vary solvent polarity (e.g., DMF vs. DCM), catalysts (e.g., DMAP), and substrate electronic profiles.

- Mechanistic Probes : Use Hammett plots or kinetic isotope effects to identify rate-determining steps.

- Controlled Comparisons : Replicate conflicting studies under identical conditions to isolate variables (e.g., purity of starting materials) .

Q. What analytical methods detect trace impurities or decomposition products in aged samples?

- Methodological Answer :

- HPLC-MS : Use reverse-phase C18 columns with acetonitrile/water gradients to separate hydrolysis byproducts (e.g., sulfonic acids).

- ¹⁹F NMR : Monitor fluorine environment changes due to degradation (e.g., shifts from −200 ppm to −210 ppm).

- Karl Fischer Titration : Quantify residual moisture in stored samples .

Data Contradiction Analysis

Q. Conflicting reports on stability under acidic vs. basic conditions: How should researchers design experiments to clarify?

- Methodological Answer :

- pH-Dependent Stability Assays : Incubate the compound in buffered solutions (pH 1–14) at 25°C, sampling aliquots at intervals for HPLC analysis.

- Activation Energy Calculations : Use Arrhenius plots from temperature-varied degradation studies to model stability thresholds.

- Cross-Validate : Compare results with structurally related sulfonyl chlorides (e.g., pyridine-3-sulfonyl chloride) to identify trends .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.